Octopamine

Overview

Description

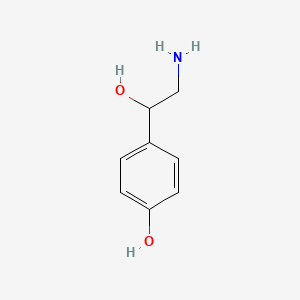

Octopamine is an organic chemical closely related to norepinephrine and synthesized biologically by a homologous pathway . It is often considered the major “fight-or-flight” neurohormone of invertebrates . It is an adrenergic biogenic amine that is found in some invertebrates and vertebrates and has been used to treat hypotension . Octopamine is a member of the class of phenylethanolamines that is phenol which is substituted at the para-position by a 2-amino-1-hydroxyethyl group .

Synthesis Analysis

Octopamine is synthesized from tyrosine by the action of a tyrosine decarboxylase enzyme . In a study, it was found that introducing octopamine at certain levels in astrocyte cultures from mice’s cerebral cortex triggers lactate production, promoting cell survival . Another study showed that [11C]-p- and m-octopamine hydrochloride were synthesized from [11C]HCN in a two-step sequence .

Molecular Structure Analysis

Octopamine is a member of the class of phenylethanolamines that is phenol which is substituted at the para-position by a 2-amino-1-hydroxyethyl group . It is a biogenic phenylethanolamine which has been found to act as a neurotransmitter, neurohormone or neuromodulator in invertebrates .

Chemical Reactions Analysis

Octopamine binds to its receptors causing elevation of intracellular Ca 2+ or 3′,5′-cyclic adenosine monophosphate concentrations . Both these second messengers modulate cellular signaling processes and thereby contribute to long-lasting behavioral effects in an organism .

Physical And Chemical Properties Analysis

Octopamine has a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol . It is a member of phenylethanolamines and a member of tyramines . It is a conjugate base of an octopaminium .

Scientific Research Applications

Application Summary

Octopamine plays a crucial role in the formation of food-related memories in Drosophila melanogaster . The duration of starvation determines whether Drosophila melanogaster forms appetitive short-term or longer-lasting intermediate memories .

Methods of Application

The internal glycogen storage in the muscles and adipose tissue influences how intensely sucrose-associated information is stored . Insulin-like signaling in octopaminergic reward neurons integrates internal energy storage into memory formation . Octopamine, in turn, suppresses the formation of long-term memory .

Results or Outcomes

Octopamine is not required for short-term memory because octopamine-deficient mutants can form appetitive short-term memory for sucrose and to other nutrients depending on the internal energy status . The reduced positive reinforcing effect of sucrose at high internal glycogen levels, combined with the increased stability of food-related memories due to prolonged periods of starvation, could lead to increased food intake .

Octopamine in Metabolic Control

Application Summary

Octopamine and tyramine regulate essential aspects of invertebrate energy homeostasis by having substantial effects on both energy uptake and energy expenditure . These two monoamines regulate several different factors, such as metabolic rate, physical activity, feeding rate or food choice that have a considerable influence on effective energy intake and all the principal contributors to energy consumption .

Methods of Application

Octopamine and tyramine are biogenic amines that are derived from the amino acid tyrosine and are of the utmost importance in invertebrates . These neuroactive substances fulfill the physiological roles that adrenaline and noradrenaline perform in vertebrates .

Results or Outcomes

Octopamine and tyramine regulate both metabolic rate and physical activity . These effects should not be seen as isolated actions of these neuroactive compounds but as part of a comprehensive regulatory system that allows the organism to switch from one physiological state to another .

Octopamine in Neuroprotection

Application Summary

Octopamine, a neurotransmitter present in trace amounts in mammals, interacts with brain cells to prevent cell death . This discovery could lead to future therapies for neurodegenerative diseases .

Methods of Application

By introducing octopamine to cultures of astrocytes, it prompts the production of lactate, which promotes cell survival .

Results or Outcomes

The study found that introducing octopamine into astrocyte cultures triggers lactate production, promoting cell survival . This discovery could lead to future therapies for neurodegenerative diseases .

Octopamine in Insect Nervous Systems

Application Summary

In the central nervous system of insects, Octopamine is essential for the regulation of motivation, desensitization of sensory inputs, arousal, initiation, and maintenance of various rhythmic behaviors, hygiene behavior, and complex social behaviors, including establishment of labor, as well as learning and memory .

Methods of Application

Octopamine plays a crucial role in the regulation of various behaviors and physiological variables in insects .

Results or Outcomes

Octopamine has been found to regulate a wide range of behaviors, physiological variables and, more specifically, metabolic pathways in insects .

Octopamine in Neurodegeneration

Application Summary

Octopamine, the major “fight-or-flight” neurotransmitter in invertebrates, communicates with other cells in mammalian brains to prevent cell death . This discovery could lead to future therapies for neurodegenerative diseases .

Methods of Application

By introducing octopamine to cultures of astrocytes, it prompts the production of lactate, which promotes cell survival .

Results or Outcomes

The study found that introducing octopamine into astrocyte cultures triggers lactate production, promoting cell survival . This discovery could lead to future therapies for neurodegenerative diseases .

Octopamine in Decision-Making Processes

Application Summary

Octopamine integrates the status of internal energy supply into the formation of food-related memories . The brain regulates food intake in response to internal energy demands and food availability .

Methods of Application

The internal glycogen storage in the muscles and adipose tissue influences how intensely sucrose-associated information is stored . Insulin-like signaling in octopaminergic reward neurons integrates internal energy storage into memory formation .

Results or Outcomes

Octopamine is not required for short-term memory because octopamine-deficient mutants can form appetitive short-term memory for sucrose and to other nutrients depending on the internal energy status . The reduced positive reinforcing effect of sucrose at high internal glycogen levels, combined with the increased stability of food-related memories due to prolonged periods of starvation, could lead to increased food intake .

Safety And Hazards

Future Directions

Recent research has discovered how octopamine communicates with other cells in mammalian brains to prevent cell death . This understanding of octopamine’s role could inform future therapies for neurodegenerative diseases and psychiatric disorders linked to dysregulated octopamine levels, such as Alzheimer’s, Parkinson’s, and bipolar disorder .

properties

IUPAC Name |

4-(2-amino-1-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGUCRYDKWKLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043873 | |

| Record name | Octopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octopamine | |

CAS RN |

104-14-3 | |

| Record name | Octopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octopamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octopamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14O50WS8JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

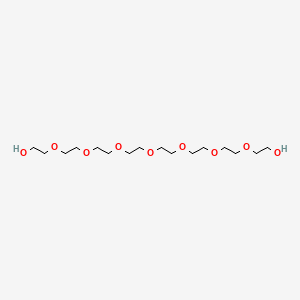

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

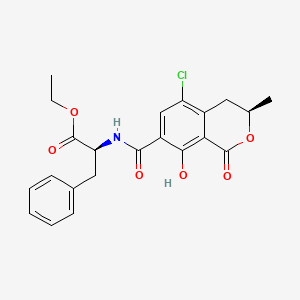

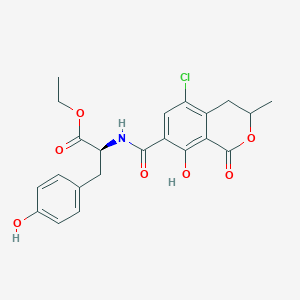

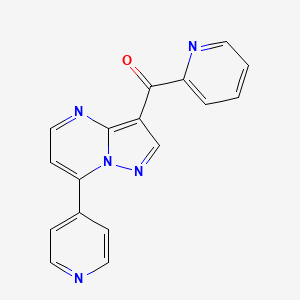

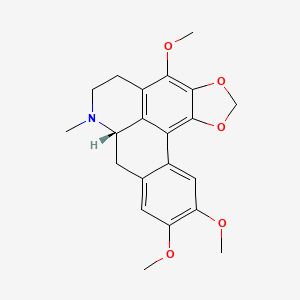

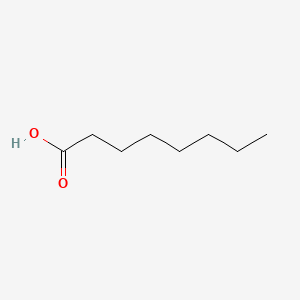

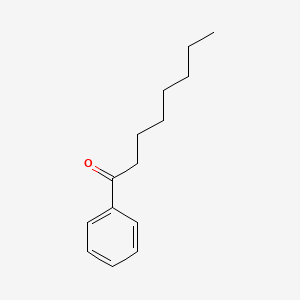

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)